

# An In-depth Technical Guide to the Chemical Structure and Properties of MRS1186

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of MRS1186. Detailed experimental protocols for its synthesis, radioligand binding assays, and functional characterization are presented, along with a summary of its biological activity and selectivity profile. The underlying signaling pathways affected by MRS1186 are also elucidated and visualized. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this important pharmacological tool.

# **Chemical Structure and Physicochemical Properties**

**MRS1186**, with the IUPAC name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)propanamide, is a synthetic organic compound belonging to the triazoloquinazoline class of molecules.

Table 1: Chemical and Physicochemical Properties of MRS1186



| Property                       | Value                                                                                | Reference    |
|--------------------------------|--------------------------------------------------------------------------------------|--------------|
| IUPAC Name                     | N-(9-chloro-2-(2-furanyl)[1][2]<br>[3]triazolo[1,5-c]quinazolin-5-<br>yl)propanamide |              |
| Molecular Formula              | C16H12CIN5O2                                                                         | [2]          |
| Molecular Weight               | 341.75 g/mol                                                                         | [2]          |
| CAS Number                     | 183721-03-1                                                                          | [2]          |
| Canonical SMILES               | CCC(=O)NC1=NC2=C(C=C(C<br>=C2)Cl)C3=N1N=C(N3)C4=C<br>C=CO4                           |              |
| Hydrogen Bond Acceptors        | 5                                                                                    | <del>-</del> |
| Hydrogen Bond Donors           | 1                                                                                    | _            |
| Rotatable Bonds                | 2                                                                                    |              |
| Topological Polar Surface Area | 94.8 Ų                                                                               | _            |
| LogP (calculated)              | 3.2                                                                                  |              |

## **Biological Activity and Selectivity**

**MRS1186** is a high-affinity antagonist of the human A3 adenosine receptor. Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous agonist, adenosine.

Table 2: Pharmacological Profile of MRS1186



| Parameter                            | Receptor                                                             | Value   | Species | Reference |
|--------------------------------------|----------------------------------------------------------------------|---------|---------|-----------|
| K <sub>i</sub> (inhibition constant) | Human A3<br>Adenosine<br>Receptor                                    | 7.66 nM | Human   | [1]       |
| Selectivity                          | High for A3AR<br>over A1, A2A,<br>and A2B<br>adenosine<br>receptors. | Human   |         |           |

# Experimental Protocols Synthesis of MRS1186

A plausible synthetic route for **MRS1186**, based on the synthesis of structurally related triazoloquinazolines, is outlined below.

Experimental Workflow: Synthesis of MRS1186





Click to download full resolution via product page

Caption: A potential multi-step synthesis pathway for MRS1186.



#### Methodology:

- Formation of the Quinazolinone Ring: 2-amino-4-chlorobenzoic acid is reacted with a suitable reagent, such as formamide, under elevated temperatures to yield the corresponding 7-chloroquinazolin-4(3H)-one.
- Chlorination: The quinazolinone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl<sub>3</sub>), to produce 4,7-dichloroquinazoline.
- Hydrazinolysis: The 4,7-dichloroquinazoline is reacted with hydrazine hydrate to substitute the chlorine at the 4-position, yielding 7-chloro-4-hydrazinylquinazoline.
- Triazole Ring Formation: The hydrazinylquinazoline intermediate is then cyclized with furan-2-carbohydrazide in the presence of a suitable reagent like phosphorus oxychloride to form the triazolo[1,5-c]quinazoline core.
- Amination: The resulting intermediate is aminated at the 5-position.
- Acylation: The final step involves the acylation of the 5-amino group with propionyl chloride in the presence of a base to yield MRS1186.

Note: This is a generalized protocol based on the synthesis of similar compounds. Specific reaction conditions, solvents, and purification methods would need to be optimized.

## **Radioligand Binding Assay**

This protocol describes a competitive binding assay to determine the affinity of **MRS1186** for the human A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay





Click to download full resolution via product page

Caption: Workflow for determining the binding affinity of MRS1186.

#### Methodology:

- Membrane Preparation: Membranes are prepared from a cell line stably expressing the human A3 adenosine receptor (e.g., CHO-hA3AR cells).
- Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]MRE 3008F20, a selective A3AR antagonist) and varying concentrations of **MRS1186**.
- Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.



- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of **MRS1186**, which is then converted to the inhibition constant (K₁) using the Cheng-Prusoff equation.

## **cAMP Functional Assay**

This protocol measures the functional antagonist activity of **MRS1186** by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Experimental Workflow: cAMP Functional Assay





Click to download full resolution via product page

Caption: Workflow for the functional characterization of MRS1186.

#### Methodology:

- Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are cultured to an appropriate density.
- Pre-incubation: The cells are pre-incubated with varying concentrations of MRS1186 for a specific duration.



- Stimulation: The cells are then stimulated with a fixed concentration of an A3AR agonist (e.g., IB-MECA) in the presence of forskolin (to elevate basal cAMP levels).
- Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit (e.g., HTRF or ELISA).
- Data Analysis: The data are analyzed to determine the IC<sub>50</sub> value of **MRS1186**, representing the concentration that inhibits 50% of the agonist-induced effect on cAMP levels.

## **Signaling Pathway**

The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to the G<sub>i</sub>/<sub>o</sub> family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. As an antagonist, **MRS1186** blocks this signaling cascade.

Signaling Pathway of A3 Adenosine Receptor Antagonism by MRS1186





Click to download full resolution via product page

Caption: MRS1186 competitively blocks the A3AR, preventing G-protein activation.



## Conclusion

MRS1186 is a valuable pharmacological tool for studying the physiological and pathological roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable probe for in vitro and in vivo investigations. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize MRS1186 in their studies and for drug development professionals to consider its potential as a lead compound for therapeutic applications. Further research is warranted to fully elucidate its therapeutic potential in various disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of MRS1186]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571914#chemical-structure-and-properties-of-mrs1186]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com